

A Comparative Meta-Analysis of Endobon in Sinus Lift Procedures

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Compound of Interest

Compound Name: *endobon*

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In the realm of maxillary sinus augmentation, the choice of bone grafting material is critical to ensure predictable outcomes for dental implant placement. **Endobon®**, a bovine-derived xenograft, has emerged as a viable option. This guide provides a comprehensive comparison of **Endobon** with other bone grafting alternatives, supported by available experimental data. Due to the absence of a direct meta-analysis specifically on **Endobon**, this guide synthesizes data from individual clinical studies and compares it with findings from meta-analyses on broader categories of bone grafts.

Performance Comparison of Bone Grafting Materials in Sinus Lift Procedures

The efficacy of a bone graft material in sinus lift procedures is primarily evaluated based on its ability to promote new bone formation, ensure long-term implant survival, and minimize complications. The following tables summarize the quantitative data from various studies, comparing **Endobon** and other xenografts with different types of bone grafts.

Table 1: Histomorphometric Analysis of New Bone Formation

Graft Material Category	Specific Material/Brand	New Bone Formation (%)	Residual Graft (%)	Study Type
Xenograft (Bovine)	Endobon®	33.4%	Not Reported	Clinical Study[1]
Bio-Oss®	32.4%	Not Reported	Clinical Study[1]	
Sintered HA Xenograft	Not Reported	30.80 ± 0.88%	In Vivo Study[2]	
Non-sintered HA Xenograft	~25.92 ± 1.61%	Not Reported	In Vivo Study[2]	
Bio-Oss®	20.4 ± 5.4%	19.9 ± 8.6%	Split-Mouth Study[3]	
Lumina-Bone Porous®	22.8 ± 8.5%	14.6 ± 5.6%	Split-Mouth Study[3]	
Bio-Oss® (Large Particle)	26.77% ± 9.63%	Not Reported	Multicenter RCT[4]	
Bio-Oss® (Small Particle)	18.77% ± 4.74%	Not Reported	Multicenter RCT[4]	
Allograft	Mineralized Cancellous Bone Allograft (Puros)	28.25%	7.65%	Clinical Study[5]
Alloplast	Beta-Tricalcium Phosphate (β-TCP)	Not Reported	Mean Resorption: 20.3%	Prospective Study[6]
Hydroxyapatite & β-TCP Mix	43.9% (in augmented tissue)	45.6% (in augmented tissue)	Clinical Study[7][8]	
Autograft	Autogenous Bone	97.1% (Implant Survival)	Mean Resorption: 1.63 mm	Retrospective Study[9][10]

Table 2: Implant Survival and Complication Rates

Graft Material Category	Specific Material/Brand	Implant Survival Rate (%)	Follow-up Period	Complications Noted
Xenograft (Bovine)	Endobon®	94.1%	7 years (mean)	Minimal complications reported[1]
Endobon® (50%) + Autogenous Bone (50%)	99.3%	3 years (mean)	Minimal marginal bone loss (≤ 0.5 mm)[1]	
Bio-Oss®	94.9%	5 years	Equivalent to autogenous bone[9]	
Lumina-Bone Porous®	88.88%	Not specified	-	
Alloplast	Beta-Tricalcium Phosphate (β-TCP)	97.6%	4 years (mean)	One case of local infection (3%)[6]
Autograft	Autogenous Bone	97.1%	5 years	Equivalent to Bio-Oss®[9]
No Graft	-	94.1–100%	2-10 years	Comparable to grafted techniques[11]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical findings. Below are summaries of the experimental protocols from key studies cited in this guide.

Protocol 1: Comparative Study of Two Xenograft Materials (Endobon® vs. Bio-Oss®)[1]

- Study Design: A clinical study comparing the performance of **Endobon®** and Bio-Oss® in sinus lift procedures.
- Patient Selection: Patients requiring sinus floor augmentation for the placement of dental implants.
- Surgical Procedure:
 - A lateral window approach was used to access the maxillary sinus.
 - The Schneiderian membrane was carefully elevated.
 - The created space was filled with either **Endobon®** or Bio-Oss® granules.
 - The lateral access window was covered with a resorbable collagen membrane.
 - A healing period of 4 months was allowed before implant placement.
- Data Collection and Analysis:
 - At the time of implant placement, bone core biopsies were harvested from the augmented sites.
 - Histomorphometric analysis was performed to quantify the percentage of new bone formation.
 - Implant survival rates were monitored over a 2-year follow-up period.

Protocol 2: In Vivo Comparison of Sintered vs. Non-Sintered Bovine Hydroxyapatite[2]

- Study Design: An in vivo study comparing the behavior of a high-temperature processed (sintered) bovine bone substitute (similar to **Endobon®**) and a low-temperature processed (non-sintered) one.
- Patient Population: 10 partially edentulous patients requiring sinus floor augmentation.
- Methodology:

- Bilateral sinus lift procedures were performed on each patient.
- One sinus was grafted with the sintered xenograft, and the other with the non-sintered xenograft.
- After a 6-month healing period, bone biopsies were retrieved for analysis.
- Outcome Measures:
 - Physicochemical Analysis: X-ray diffraction, porosity, crystallinity, and calcium/phosphate ratio of the materials were characterized.
 - Histomorphometric Analysis: The percentage of new bone formation and residual graft material was quantified in the bone biopsies.
 - Radiographic Analysis: Bone gain was assessed through radiographic findings at 6 months post-augmentation.

Visualizing the Sinus Lift Workflow

To better understand the procedural flow of a sinus lift with bone grafting, the following diagram illustrates the key steps involved, from initial assessment to final implant placement.



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Caption: Workflow of a lateral window sinus lift procedure with bone grafting.

Conclusion

The available clinical data suggests that **Endobon®**, a bovine-derived xenograft, performs comparably to other well-established xenografts like Bio-Oss® in terms of new bone formation

and implant survival rates in sinus lift procedures. While autogenous bone remains a gold standard, xenografts such as **Endobon** offer a reliable alternative, obviating the need for a second surgical site for bone harvesting. The choice of grafting material should be based on a comprehensive evaluation of the clinical case, patient factors, and the desired treatment timeline. Further long-term, large-scale randomized controlled trials are warranted to definitively establish the comparative efficacy of **Endobon** within the broader landscape of bone grafting materials for sinus augmentation.

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